molecular formula C9H13NO B586866 2-Amino-1-(4-methylphenyl)ethanol-d3 CAS No. 1794884-99-3

2-Amino-1-(4-methylphenyl)ethanol-d3

Cat. No. B586866
CAS RN: 1794884-99-3
M. Wt: 154.227
InChI Key: JHBXVBYRGVHEAH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-methylphenyl)ethanol-d3, also known as alpha-(Aminomethyl)-4-methyl-benzenemethanol-d3, is a chemical compound with the molecular formula C9H10D3NO . It is a labelled analogue of 2-Amino-1-(4-methylphenyl)ethanol . This compound belongs to the class of organic compounds known as alpha-substituted phenylethanolamines . It binds reversibly to the octopaminergic receptor .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(4-methylphenyl)ethanol-d3 consists of 9 carbon atoms, 10 deuterium atoms (a non-radioactive isotope of hydrogen), 1 nitrogen atom, and 1 oxygen atom . The InChI string representation of the molecule is InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(4-methylphenyl)ethanol-d3 include a molecular weight of 154.22 . For the non-deuterated form, 2-Amino-1-(4-methylphenyl)ethanol, the molecular weight is 151.21 g/mol, and it has a computed XLogP3-AA value of 0.5, indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The physical state and other properties specific to the deuterated form are not provided in the retrieved sources.

Scientific Research Applications

Ethanol Interactions with Ion Channels

Ethanol's biological actions are mediated through various receptors, including ion channels sensitive to ethanol. The study of ethanol interactions with ionotropic receptor desensitization is crucial for understanding its pharmacology and effects within the body. This area of research explores how ethanol affects channel function and could be relevant to understanding the interactions of structurally related compounds like "2-Amino-1-(4-methylphenyl)ethanol-d3" with similar ion channels (Dopico & Lovinger, 2009).

Chemosensors Based on Similar Compounds

Research into 4-Methyl-2,6-diformylphenol (DFP) and related compounds for developing chemosensors to detect various analytes demonstrates the utility of methylphenyl-based structures in analytical chemistry. Such compounds have shown high selectivity and sensitivity in detecting metal ions, anions, and neutral molecules. This suggests potential for "2-Amino-1-(4-methylphenyl)ethanol-d3" in the development of new chemosensors (Roy, 2021).

Therapeutic Applications in Dentistry

Compounds like tyrosol and hydroxytyrosol, structurally related to "2-Amino-1-(4-methylphenyl)ethanol-d3," have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, with potential applications in dentistry. This highlights the possibility of exploring similar compounds for therapeutic uses in medical fields, including odontology (Ramos et al., 2020).

Biomarker Analysis

The study of biomarkers like N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), which arises from carcinogenic substances, indicates the importance of specific compounds in assessing cancer risks. Research into detecting and quantifying such biomarkers in biological samples points towards the analytical applications of related chemicals in health and safety assessments (Chen, Zhang, & Vouros, 2018).

Environmental Impact and Contamination Studies

The study of ethanol's impact on groundwater contamination, particularly in combination with gasoline (gasohol), provides insights into the environmental fate and transport of ethanol and related compounds. Understanding how ethanol affects the solubility and biodegradation of other contaminants could inform research on the environmental behavior of "2-Amino-1-(4-methylphenyl)ethanol-d3" (Powers et al., 2001).

properties

IUPAC Name

2-amino-1-[4-(trideuteriomethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXVBYRGVHEAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methylphenyl)ethanol-d3

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